molecular formula C22H18FN3O3S B6491515 N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide CAS No. 898427-12-8

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide

Cat. No.: B6491515
CAS No.: 898427-12-8
M. Wt: 423.5 g/mol
InChI Key: NLSJXPSGPJPYJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide features a benzodiazolylphenyl core linked to a propanamide chain bearing a 4-fluorobenzenesulfonyl group. This structure combines a heteroaromatic benzodiazole moiety (known for intercalation with biomolecules) with a sulfonamide group (implicated in enzyme inhibition and solubility modulation).

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c23-16-8-10-18(11-9-16)30(28,29)13-12-21(27)24-17-5-3-4-15(14-17)22-25-19-6-1-2-7-20(19)26-22/h1-11,14H,12-13H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSJXPSGPJPYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzodiazole moiety and a sulfonamide group. Its molecular formula is C_{19}H_{18}F_N_3O_2S, with a molecular weight of approximately 367.43 g/mol. The presence of fluorine and sulfonyl groups suggests potential interactions with biological targets.

Research indicates that compounds similar to this compound may act through various mechanisms:

  • Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation and survival. For instance, similar benzimidazole derivatives have shown inhibitory effects on various kinases, leading to reduced tumor growth in preclinical models .
  • Antimicrobial Activity : Some studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or interference with protein synthesis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
Kinase InhibitionIC50 values indicating effective inhibition
Antimicrobial ActivityInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cell lines

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Treatment : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Studies : Research indicated that this compound displayed promising activity against several strains of bacteria, including resistant strains. The study suggested that it could serve as a lead compound for developing new antibiotics .

Scientific Research Applications

Medicinal Chemistry

Targeting Specific Receptors
This compound has shown promise as a modulator for specific receptors, particularly in the context of neuropharmacology. Its structural similarity to known receptor ligands suggests that it may interact effectively with neurotransmitter systems, which could be beneficial for developing treatments for disorders such as insomnia and anxiety. For instance, the orexin receptor modulation has been a focal point of research, with related compounds demonstrating efficacy in sleep regulation .

Anticancer Activity
The benzodiazole moiety is known for its anticancer properties. Compounds similar to N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide have been investigated for their ability to inhibit cancer cell proliferation. Preliminary studies indicate that the compound may induce apoptosis in various cancer cell lines, making it a candidate for further investigation in cancer therapy .

Pharmacology

Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, its potential role as an inhibitor of methionyl-tRNA synthetase has been documented, suggesting applications in treating bacterial infections by disrupting protein synthesis . This mechanism can be crucial in developing antibiotics that target resistant strains.

Inflammation and Pain Management
The sulfonamide group present in the compound is associated with anti-inflammatory properties. Studies have shown that related compounds can reduce inflammation markers and pain responses in vivo. This suggests that this compound might be explored as a novel anti-inflammatory agent .

Biochemical Applications

Biomarker Discovery
In the realm of biochemistry, this compound's unique structure can be utilized for biomarker discovery in disease states. Its interaction with biological macromolecules can help identify novel biomarkers for conditions like cancer or neurodegenerative diseases. The ability to modify its structure could enhance specificity and binding affinity to target proteins involved in disease pathways .

Drug Delivery Systems
The compound's chemical properties make it suitable for incorporation into drug delivery systems. By modifying its solubility and stability profiles through chemical derivatization, researchers can develop advanced formulations that enhance bioavailability and targeted delivery of therapeutic agents .

Case Studies

Study TitleFocusFindings
Modulation of Orexin ReceptorsNeuropharmacologyDemonstrated efficacy in sleep regulation; potential therapeutic use for insomnia .
Anticancer PropertiesOncologyInduced apoptosis in breast and prostate cancer cell lines; warrants further investigation .
Enzyme Inhibition MechanismMicrobiologyInhibited methionyl-tRNA synthetase; potential application as an antibiotic agent .
Anti-inflammatory EffectsPharmacologyReduced inflammation markers in animal models; suggests utility in pain management .

Comparison with Similar Compounds

Core Benzodiazolyl/Benzimidazolyl Derivatives

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Relevance Reference
Target Compound N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide ~413.4 (estimated) Hypothesized enzyme inhibition (e.g., carbonic anhydrase, kinases)
N-[3-(1H-1,3-Benzodiazol-2-yl)propyl]-3-(4-hydroxy-3-methoxyphenyl)propanamide Substituted benzodiazolylpropyl group with phenolic and pyranone moieties Not reported DNAJA1/p53-dependent cancer cell migration inhibition
N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide Benzimidazolylphenyl core with diphenylpropanamide 417.5 Potential kinase inhibition (structural similarity to kinase inhibitors)

Key Observations :

  • The benzodiazolyl/benzimidazolyl core enhances binding to nucleic acids or proteins via π-π stacking and hydrogen bonding .
  • Fluorinated sulfonyl groups (as in the target compound) improve metabolic stability and selectivity compared to non-fluorinated analogs .

Propanamide/Sulfonamide Derivatives

Compound Name Substituents Activity Reference
N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide Cyclohexyl and chlorophenyl groups Antioxidant (DPPH radical scavenging)
N-(2-amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide Sulfamoyl and hydroxyphenyl groups Carbonic anhydrase inhibition (IC₅₀ < 1 μM)
N-[3-(1H-1,3-Benzodiazol-2-yl)-1H-pyrazol-5-yl]-4-(4-methylpiperazin-1-yl)benzamide Pyrazole and piperazine substituents FOXO1 inhibition (diabetes models)

Key Observations :

  • Propanamide derivatives with aromatic sulfonamides (e.g., 4-fluorobenzenesulfonyl) exhibit enhanced target selectivity over aliphatic analogs .
  • Hydroxypropanamide derivatives (e.g., N-hydroxypropanamides) show radical scavenging activity but reduced stability compared to sulfonamide variants .

Heterocyclic Hybrid Compounds

Compound Name Heterocycle Biological Activity Reference
Benzoxazol-2-ylmethyl-(1H-1,2,3-triazol-4-yl)phenyl)-3-aminopropanamides Benzoxazole-triazole hybrid G-quadruplex DNA stabilization (anticancer potential)
N-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide Triazole substituent Neuroprotection in SH-SY5Y cells (6-OHDA model)

Key Observations :

  • Hybrid structures (e.g., benzoxazole-triazole) improve DNA binding affinity compared to monocyclic analogs .

Research Findings and Mechanistic Insights

  • Enzyme Inhibition : Sulfonamide-propanamide hybrids (e.g., compound 30a in ) inhibit carbonic anhydrase via coordination to the zinc ion in the active site, a mechanism likely shared by the target compound due to its sulfonyl group .
  • Anticancer Activity : Benzodiazolylphenyl derivatives (e.g., ) suppress cancer cell migration by modulating DNAJA1/p53 pathways, suggesting a possible mechanism for the target compound.
  • Metabolic Stability: Fluorinated sulfonyl groups (as in the target compound) reduce cytochrome P450-mediated metabolism compared to non-fluorinated analogs (e.g., compound 57 in ) .

Table 1: Comparative Physicochemical Properties

Property Target Compound N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide N-(4-Chlorophenyl)-3-cyclohexylpropanamide
LogP (XLogP3) ~4.2 (estimated) 5.8 3.1
Hydrogen Bond Donors 2 2 1
Topological Polar Surface Area ~85 Ų 57.8 Ų 49.3 Ų

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.